molecular formula C13H15FO4 B1362348 Diethyl 2-(4-fluorophenyl)malonate CAS No. 2965-90-4

Diethyl 2-(4-fluorophenyl)malonate

Cat. No. B1362348
CAS RN: 2965-90-4
M. Wt: 254.25 g/mol
InChI Key: QHPZGTQIXUSMBA-UHFFFAOYSA-N
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Description

Diethyl 2-(4-fluorophenyl)malonate is a chemical compound with the molecular formula C13H15FO4 . It has a molecular weight of 254.25 g/mol . The IUPAC name for this compound is diethyl 2-(4-fluorophenyl)propanedioate .


Synthesis Analysis

The title compound was synthesized by reacting diethyl malonate with 1-(4-fluorophenyl)-3-methylbut-2-en-1-one . Another synthesis method involved the reaction of sodium diethyl malonate and hexafluorobenzene .


Molecular Structure Analysis

The molecule adopts a loose conformation stabilized by weak C—H O and C—H interactions . The InChI string for this compound is InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

Diethyl 2-(4-fluorophenyl)malonate has a molecular weight of 254.25 g/mol . It has a topological polar surface area of 52.6 Ų . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 7 rotatable bonds .

Scientific Research Applications

Chemical Reactions and Synthesis

Diethyl 2-(4-fluorophenyl)malonate is a compound that has been utilized in various chemical reactions and synthesis processes. For instance, it undergoes aromatic substitutions with carbanion nucleophiles, like the reaction with 1-fluoro-2,4-dinitrobenzene to form diethyl (2,4-dinitrophenyl)malonate, demonstrating its reactivity in nucleophilic substitution reactions (Leffek & Tremaine, 1973). Additionally, it is involved in the synthesis of various nitrogen-containing water-soluble carboxylic acids, which are important intermediates in the production of small molecule anticancer drugs (Xiong et al., 2018).

Role in Organic Chemistry

Diethyl 2-(4-fluorophenyl)malonate plays a significant role in organic chemistry, particularly in the synthesis of complex molecules. It is used in the Palladium-catalyzed arylation of malonates, a process that contributes to the development of various pharmaceutical and agrochemical products (Beare & Hartwig, 2002). The molecule's versatility is further highlighted in studies involving its use in the synthesis of organic esters, including those with potential applications in propellants and explosives (Baum & Guest, 1979).

Applications in Material Science

In material science, diethyl 2-(4-fluorophenyl)malonate has been used in the synthesis of bichromophoric compounds, which exhibit unique properties like exciplex formation in fluid media and polymer matrices. This indicates potential applications in the development of new materials with specific optical properties (Yuan et al., 1989).

Role in Medicinal Chemistry

In medicinal chemistry, this compound is significant in the synthesis of various derivatives used in the development of pharmaceuticals. Its role in the synthesis of molecules with anticancer properties, as intermediates for small molecule kinase inhibitors, is particularly noteworthy (Xiong et al., 2018).

properties

IUPAC Name

diethyl 2-(4-fluorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPZGTQIXUSMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382193
Record name Diethyl 2-(4-fluorophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(4-fluorophenyl)malonate

CAS RN

2965-90-4
Record name Diethyl 2-(4-fluorophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SF Yip, HY Cheung, Z Zhou, FY Kwong - pstorage-acs-6854636.s3 …
Unless otherwise noted, all reagents were purchased from commercial suppliers and used without purification. All α-arylation reactions were performed in Rotaflo®(England) resealable …
IV Taydakov, MA Kiskin - Beilstein Journal of Organic …, 2020 - beilstein-journals.org
Diethyl 2-(perfluorophenyl) malonate was synthesized in 47% isolated yield by the reaction of sodium diethyl malonate and hexafluorobenzene. The resulting compound was …
Number of citations: 5 www.beilstein-journals.org
NA Beare, JF Hartwig - The Journal of organic chemistry, 2002 - ACS Publications
Palladium-catalyzed reactions of aryl bromides and chlorides with two common stabilized carbanions enolates of dialkyl malonates and alkyl cyanoesters are reported. An exploration of …
Number of citations: 302 pubs.acs.org
K Oukoloff, G Nzou, C Varricchio, B Lucero… - Journal of medicinal …, 2021 - ACS Publications
Studies in tau and Aβ plaque transgenic mouse models demonstrated that brain-penetrant microtubule (MT)-stabilizing compounds, including the 1,2,4-triazolo[1,5-a]pyrimidines, hold …
Number of citations: 19 pubs.acs.org
G Pai, AP Chattopadhyay - Synthesis, 2013 - thieme-connect.com
Recently synthesized copper nanoparticles (Cu NP) were used to catalyze coupling of aryl halides with diethyl malonates to produce α-aryl malonates. Synthetic conditions, including …
Number of citations: 6 www.thieme-connect.com

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